Cas no 134127-48-3 (IR-813 p-Toluenesulfonate)

IR-813 p-Toluenesulfonate is a near-infrared (NIR) cyanine dye derivative, commonly utilized in photodynamic therapy, optical imaging, and photothermal applications due to its strong absorption and emission properties in the NIR range. Its p-toluenesulfonate counterion enhances solubility and stability, making it suitable for various solvent-based formulations. The compound exhibits high molar absorptivity and photostability, enabling precise detection and efficient energy transfer in biomedical and materials research. Its functional versatility allows for covalent conjugation to biomolecules or nanoparticles, facilitating targeted imaging and therapeutic applications. IR-813 p-Toluenesulfonate is particularly valued for its compatibility with biological systems and minimal interference from autofluorescence in complex matrices.
IR-813 p-Toluenesulfonate structure
IR-813 p-Toluenesulfonate structure
Product Name:IR-813 p-Toluenesulfonate
CAS No:134127-48-3
MF:C47H47ClN2O3S
MW:755.405690431595
MDL:MFCD03093252
CID:64302
PubChem ID:253661657
Update Time:2025-06-12

IR-813 p-Toluenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium salt with 4-methylbenzenesulfonate (1:1)
    • IR-813 p-Toluenesulfonate
    • 1H-BENZ[E]INDOLIUM, 2-[2-[2-CHLORO-3-[(1,3-DIHYDRO-1,1,3-TRIMETHYL-2H-BENZ[E]INDOL-2-YLIDENE)ETHYLIDENE]-1-CYCLOHEXEN-1-YL]ETHENYL]-1,1,3-TRIMETHYL-, SALT WITH 4-METHYLBENZENESULFONIC ACID (1:1)
    • EC 2117 ADS 830A
    • 2-(2-(2-Chloro-3-(2-(1,3-dihydro-1,1,3-trimethyl-2H-benzo[e]indole-2-ylidene)ethylidene)-1-cyclohexen-1-yl)ethenyl]-1]
    • 2,6-DIMETHYLANILINE,[RING-14C(U)] HYDROCHLORIDE
    • ADS 830A
    • EC 2117
    • IR DYE 813ABS
    • 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate
    • 2-Chloro-3-[2-(1,1,3-trimethylbenz[e]indolin-2-ylidene)ethylidene]-1-[2-(1,1,3-trimethylbenz[e]indolium-2-yl)vinyl]cyclohexene p-Toluenesulfonate
    • 2-[2-[2-Chloro-3-[2-(1,3-dihydro-...)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1,3-trimethyl-1H-benzo[e]indolium 4-methylbenzenesulfonate
    • (2E)-2-[(2E)-2-[2-Chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-y
    • (2E)-2-[(2E)-2-[2-Chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate
    • CS-0373806
    • 2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3
    • 1H-Benz[e]indolium,2-[2-[2-chloro-3-[(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-, salt with4-methylbenzenesulfonic acid (1:1)
    • IR 813 (tosylate)
    • 2-(2-(2-Chloro-3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzenesulfonate
    • HY-W248594
    • 134127-48-3
    • AKOS000813946
    • IR-813p-Toluenesulfonate
    • DA-54368
    • IR813
    • MDL: MFCD03093252
    • Inchi: 1S/C40H40ClN2.C7H8O3S/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,12-13,16-25H,11,14-15H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
    • InChI Key: LQVQHHTYXSPHSQ-UHFFFAOYSA-M
    • SMILES: ClC1/C(/CCCC=1C=CC1C(C)(C)C2C3C=CC=CC=3C=CC=2[N+]=1C)=C/C=C1\C(C)(C)C2C3C=CC=CC=3C=CC=2N\1C.S(C1C=CC(C)=CC=1)(=O)(=O)[O-] |t:8|

Computed Properties

  • Exact Mass: 754.30000
  • Monoisotopic Mass: 754.3
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 3
  • Complexity: 1360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 48
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • Color/Form: A red crystalline powder
  • PSA: 71.83000
  • LogP: 12.47360
  • Solubility: Insoluble in water, slightly soluble in ethyl acetate, soluble in methanol \ ethanol \ acetone \ cyclohexanone and other organic solvents

IR-813 p-Toluenesulfonate Security Information

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IR-813 p-Toluenesulfonate Production Method

IR-813 p-Toluenesulfonate Related Literature

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Additional information on IR-813 p-Toluenesulfonate

Compound Introduction: CAS No 134127-48-3 and IR-813 p-Toluenesulfonate

The compound with the registration number CAS No 134127-48-3 and the product name IR-813 p-Toluenesulfonate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The p-Toluenesulfonate moiety, a sulfonate derivative of toluene, contributes to the compound's stability and reactivity, making it a valuable tool in synthetic chemistry and molecular biology.

In recent years, there has been a growing interest in sulfonate-based compounds due to their versatility in medicinal chemistry. Sulfonates are known for their ability to enhance the solubility of molecules, which is a critical factor in drug formulation. The IR-813 p-Toluenesulfonate is no exception, as it has been explored in various research settings for its potential to improve the bioavailability of therapeutic agents. Its role in facilitating the synthesis of more complex molecules has also been highlighted in several studies.

One of the most compelling aspects of CAS No 134127-48-3 is its application in the development of novel biomaterials. Researchers have leveraged its chemical properties to create advanced polymers that exhibit enhanced biocompatibility and mechanical strength. These materials are particularly relevant in the field of tissue engineering, where they can serve as scaffolds for cell growth and regeneration. The sulfonate group plays a pivotal role in this context by providing a stable yet flexible backbone that can be modified further to suit specific biological needs.

The compound's potential in pharmaceutical applications extends beyond biomaterials. It has been investigated as a precursor for synthesizing active pharmaceutical ingredients (APIs) that target various diseases. For instance, derivatives of IR-813 p-Toluenesulfonate have shown promise in the treatment of metabolic disorders by acting as inhibitors of key enzymes involved in glucose metabolism. This aligns with current trends in drug discovery, where there is a strong emphasis on developing treatments that address the root causes of diseases rather than just managing symptoms.

Recent advancements in computational chemistry have also highlighted the importance of CAS No 134127-48-3 in virtual screening processes. High-throughput computational methods have enabled researchers to predict the binding affinity of this compound with various biological targets, thereby expediting the drug discovery pipeline. These simulations have identified several potential lead compounds that are now being tested experimentally for their efficacy and safety profiles.

The environmental impact of using sulfonate-based compounds has also been a topic of interest. Studies have demonstrated that IR-813 p-Toluenesulfonate can be biodegraded under certain conditions, reducing concerns about long-term environmental persistence. This characteristic is crucial for ensuring that pharmaceutical applications do not inadvertently contribute to ecological harm. Efforts are ongoing to optimize synthetic routes that minimize waste generation while maintaining high yields.

In conclusion, CAS No 134127-48-3 and its derivative IR-813 p-Toluenesulfonate represent a cornerstone in modern chemical biology and pharmaceutical research. Their unique properties make them indispensable tools for developing innovative therapies and materials. As research continues to uncover new applications, these compounds are poised to play an even greater role in advancing human health and improving quality of life.

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